molecular formula C9H15NO2 B1311248 Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid CAS No. 94794-30-6

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Cat. No.: B1311248
CAS No.: 94794-30-6
M. Wt: 169.22 g/mol
InChI Key: VNCIGXSNWMPXKF-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its pyrrolizine ring, which is a bicyclic structure consisting of a five-membered and a six-membered ring fused together. The presence of an acetic acid group adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of pyrrolizine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-pyrrolizine-7a-carboxylic acid
  • 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid

Uniqueness

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid is unique due to its specific structural features and the presence of the acetic acid group, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Biological Activity

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid (THPAA) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

THPAA features a unique pyrrolizine ring structure, which is essential for its biological activity. The compound is characterized by the presence of an acetic acid moiety that enhances its reactivity and solubility.

  • Molecular Formula : C8_{8}H13_{13}N
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 94794-30-6

The biological activity of THPAA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound modulates these targets, leading to significant physiological effects:

  • Enzyme Interaction : THPAA has been shown to influence the activity of specific enzymes, which can alter metabolic processes.
  • Neuropharmacological Effects : Preliminary studies suggest that THPAA may interact with neurotransmitter systems, indicating potential applications in pain management and mood regulation.

Biological Activities

Research indicates that THPAA exhibits a range of biological activities:

  • Analgesic Properties : Initial studies have shown potential analgesic effects, making it a candidate for pain relief therapies.
  • Anti-inflammatory Effects : THPAA has demonstrated anti-inflammatory properties in various experimental models.
  • Anticancer Activity : Some derivatives of THPAA have shown cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of THPAA derivatives on FaDu hypopharyngeal tumor cells. Results indicated that these compounds induced apoptosis more effectively than traditional chemotherapeutics like bleomycin .
    • Another research highlighted that THPAA could arrest the cell cycle at the G1/G0 phase in cancer cells, leading to reduced proliferation rates .
  • Neuropharmacological Studies :
    • Research has suggested that THPAA may influence pathways related to pain perception. In vitro studies demonstrated modulation of neurotransmitter release, which could be beneficial in developing treatments for chronic pain conditions.

Comparative Analysis

To understand the uniqueness of THPAA, a comparison with similar compounds was conducted:

Compound NameSimilarity ScoreUnique Features
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride0.86Different ring structure; more linear configuration
(S)-2-(Pyrrolidin-2-yl)acetic acid0.84Enantiomeric form; potential differences in activity
2-Methylpiperidine-3-carboxylic acid hydrochloride0.80Contains a piperidine ring; different pharmacological profile
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate0.71Bicyclic structure; distinct activity spectrum

This table illustrates that while THPAA shares structural characteristics with other compounds, its unique features may confer distinct biological activities.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIGXSNWMPXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443338
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94794-30-6
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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